molecular formula C21H20ClN B186895 6-(4-氯苯基)-2,2-二甲基-7-苯基-2,3-二氢-1H-吡咯利嗪 CAS No. 133111-56-5

6-(4-氯苯基)-2,2-二甲基-7-苯基-2,3-二氢-1H-吡咯利嗪

货号 B186895
CAS 编号: 133111-56-5
分子量: 321.8 g/mol
InChI 键: RPWLGSCXSKWSCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, also known as CPD-P, is a small molecule compound that has been studied for its potential applications in various scientific research fields. CPD-P is an analog of the well-known anticonvulsant drug phenytoin, and has been used in the development of a number of synthetic drugs. This compound has been studied for its potential to act as a modulator of several physiological and biochemical processes, as well as its ability to act as an agonist at certain receptors.

科学研究应用

  1. 遗传毒性研究:已在细菌和哺乳动物细胞中以及体内检查其遗传毒性活性。该物质不会增加细菌系统或中国仓鼠培养的 V79 细胞系的基因突变频率,表明在体外和体内没有遗传毒性潜力 (Heidemann 等人,1995)

  2. 药理学特征:作为 ML 3000,它是环氧合酶和 5-脂氧合酶的双重抑制剂。它在动物实验中显示出抗炎、镇痛、解热、抗哮喘和抗聚集活性,而不会引起胃肠道损伤 (Laufer 等人,1994)

  3. 作为利可非隆合成中的关键中间体的合成:描述了一种该化合物的有效合成方法,该化合物是抗炎药利可非隆合成中的关键中间体 (Rádl 等人,2009)

  4. 结构表征:通过晶体学分析表征了标题化合物中 4-氯苯基残基的取向 (Keck 等人,2011)

  5. 实验动物中的总体药理学:ML 3000 因其药理学特征而得名,显示出镇痛、解热和抗炎活性,并在实验动物中对其总体药理作用进行了研究。未观察到对中枢神经系统、心血管系统或呼吸系统有显着影响 (Algate 等人,1995)

  6. 胃肠道耐受性:在老鼠中测试了 ML 3000 的胃肠道耐受性,并与吲哚美辛进行了比较。即使多次给药,它产生的胃肠道损伤也很小或没有,表明耐受性优于吲哚美辛 (Laufer 等人,1994)

  7. 大鼠中的分布和排泄:研究了 ML 3000 在大鼠中的放射活性和葡萄糖醛酸化的代谢,表明存在肠肝循环 (Deigner 等人,1995)

属性

IUPAC Name

6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWLGSCXSKWSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433194
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

CAS RN

133111-56-5
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-benzyl-4,4-dimethyl-1-pyrroline of the formula III is then cyclized with ω-bromo-4-chloroacetophenone to give the 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine of the formula II. The reaction is known from the prior art mentioned at the outset. ω-Bromo-4-chloroacetophenone can be obtained, for example, as described in Bull. Soc. Chim. Fr. 21, 69 (1899).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 2
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

Citations

For This Compound
10
Citations
S Radl, J Stach, J Černý, O Klecán - Collection of Czechoslovak …, 2009 - cccc.uochb.cas.cz
An efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate for the synthesis of licofelone, an anti-inflammatory drug currently …
Number of citations: 1 cccc.uochb.cas.cz
W Liu, J Zhou, K Bensdorf, H Zhang, H Liu… - European journal of …, 2011 - Elsevier
A series of C5-substituted licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid) derivatives were developed by a parallel synthesis approach …
Number of citations: 42 www.sciencedirect.com
W Liu, J Zhou, Y Liu, H Liu, K Bensdorf… - Archiv der …, 2011 - Wiley Online Library
Five licofelone ([2,2‐dimethyl‐6‐(4‐chlorophenyl)‐7‐phenyl‐2,3‐dihydro‐1H‐pyrrolizin‐5‐yl]acetic acid) nitric oxide donor conjugates were developed by a parallel synthesis approach…
Number of citations: 10 onlinelibrary.wiley.com
AJ Liedtke, PR Keck, F Lehmann… - Journal of medicinal …, 2009 - ACS Publications
We synthesized and evaluated inhibitors for the microsomal prostaglandin E 2 synthase-1 (mPGES-1), based on the arylpyrrolizine scaffold. In a cell free mPGES-1 assay several “…
Number of citations: 84 pubs.acs.org
S Rádl, J Černý, O Klecán, J Stach, L Plaček… - Tetrahedron …, 2008 - Elsevier
An efficient synthesis of licofelone, an anti-inflammatory drug currently undergoing phase-III clinical studies, based on Fenton-type radical alkylation of 2,3-dihydro-1H-pyrrolizine 3 with …
Number of citations: 14 www.sciencedirect.com
W Liu, J Zhou, H Zhang, H Qian, J Yin… - Letters in Drug …, 2011 - ingentaconnect.com
Two C5-substituted licofelone derivatives were developed and investigated for cytotoxicity against mammary (MCF-7 and MDA-MB 231) as well as colon carcinoma (HT-29) cancer cells…
Number of citations: 3 www.ingentaconnect.com
S Rádl - Education, 1978 - researchgate.net
ARE GENERICS ONLY A COPY_AND_PASTE PRODUCTS? Stanislav Rádl Zentiva–A Sanofi Company, U kabelovny 130, 102 37 Prague, Czech Republic Generic drugs …
Number of citations: 2 www.researchgate.net
A Belal, BEDM El-Gendy - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Pyrrolizine derivatives constitute a class of heterocyclic compounds which can serve as promising scaffolds for anticancer drugs. The unique antitumor properties of mitomycin C …
Number of citations: 55 www.sciencedirect.com
G de Gaetano, MB Donati, C Cerletti - Trends in pharmacological sciences, 2003 - cell.com
Anti-thrombotic therapy with aspirin, which at low doses acts as a selective inhibitor of platelet cyclooxygenase 1 (COX-1) activity, is well established. However, a major limitation of …
Number of citations: 171 www.cell.com
S RÁDL, J ČERNÝ, O KLECÁN, J STACH - researchgate.net
A NOVEL PRACTICAL SYNTHESIS OF LICOFELONE Page 1 Stanislav RÁDL, Josef ČERNÝ, Ondřej KLECÁN, Jan STACH ZENTIVA - Research Institute of Pharmacy and Biochemistry…
Number of citations: 2 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。